(R)-2-((5-(3-methyl-1H-indazol-5-yl)pyridin-3-yl)amino)-2-phenylethanol
Overview
Description
(R)-2-((5-(3-methyl-1H-indazol-5-yl)pyridin-3-yl)amino)-2-phenylethanol is a useful research compound. Its molecular formula is C21H20N4O and its molecular weight is 344.4 g/mol. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Characterization
- Synthesis of Complexes : The synthesis of Rh(III) mixed ligand polypyridine type complexes, involving similar structural components to the compound , demonstrates the potential for creating new molecular structures (Burke et al., 2004).
- Stereoselective Cyclisation : Research into stereoselective intramolecular cyclisation, using a related enantiomer, highlights the possibility of creating specific stereochemical configurations in complex molecules (Kaczyński et al., 2016).
Applications in Catalysis and Inhibition
- Corrosion Inhibition : Schiff’s bases with structural similarities were investigated as corrosion inhibitors, suggesting potential applications in materials science and engineering (Ansari et al., 2014).
- Catalysis in Chemical Synthesis : Various studies on compounds with related structures highlight their roles in catalysis, which could be relevant for the compound (Aakeröy et al., 2007).
Antimicrobial and Antitumor Applications
- Antimicrobial Activities : Synthesis of triazoles and their derivatives, similar to the compound of interest, showed promising antimicrobial activities (Bayrak et al., 2009).
- Antitumor Activity : Research into Schiff bases of pyridin-yl triazoles indicated potential antitumor activities, suggesting a similar possibility for the compound under discussion (Rui, 2008).
Properties
IUPAC Name |
(2R)-2-[[5-(3-methyl-2H-indazol-5-yl)pyridin-3-yl]amino]-2-phenylethanol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N4O/c1-14-19-10-16(7-8-20(19)25-24-14)17-9-18(12-22-11-17)23-21(13-26)15-5-3-2-4-6-15/h2-12,21,23,26H,13H2,1H3,(H,24,25)/t21-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SWXADLXPEUSILB-NRFANRHFSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C=C(C=CC2=NN1)C3=CC(=CN=C3)NC(CO)C4=CC=CC=C4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C2C=C(C=CC2=NN1)C3=CC(=CN=C3)N[C@@H](CO)C4=CC=CC=C4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N4O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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